REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][CH3:18])=[CH2:10].[C:19]1(C)C=CC=CC=1.C1(OC)C=CC=CC=1.COCCO[AlH2-]OCCOC.[Na+]>CCCCCC>[CH3:18][O:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1])([CH3:19])[CH3:10] |f:3.4|
|
Name
|
|
Quantity
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15.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C(=C)C1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Type
|
CUSTOM
|
Details
|
with stirring whereupon it
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
After 2 hours the heat was removed
|
Duration
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2 h
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The excess hydride reagent was carefully quenched with 1.0N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with ether
|
Type
|
CUSTOM
|
Details
|
the ethereal solution separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a golden-brown oil
|
Type
|
CUSTOM
|
Details
|
This was triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C(C)(C)C1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |